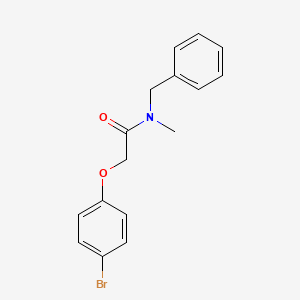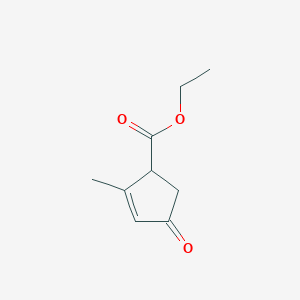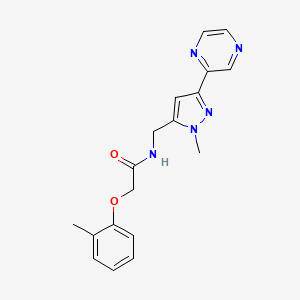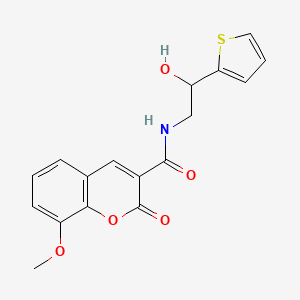![molecular formula C6H3BrN2S B2859519 Thiazolo[4,5-c]pyridine, 7-bromo- CAS No. 108724-09-0](/img/structure/B2859519.png)
Thiazolo[4,5-c]pyridine, 7-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Thiazolo[4,5-c]pyridine, 7-bromo-” is a thiadiazolo[3,4-c]pyridine based material that is used as an electron deficient group for organic electronic applications . It can be used in the synthesis of panchromatic organic for dye sensitized solar cells (DSSCs) .
Synthesis Analysis
The synthesis of “Thiazolo[4,5-c]pyridine, 7-bromo-” involves aromatic nucleophilic substitution, with eleven new compounds synthesized using different nucleophiles such as alcohols, amines, and thiols . The reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF gave 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which was then alkylated at the sulfur atom with various alkyl halides in the presence of EtN3 in acetonitrile .Molecular Structure Analysis
The molecular structure of “Thiazolo[4,5-c]pyridine, 7-bromo-” is characterized by the presence of a thiadiazolo[3,4-c]pyridine core .Chemical Reactions Analysis
The chemical reactions involving “Thiazolo[4,5-c]pyridine, 7-bromo-” are characterized by its versatility and selectivity towards aromatic nucleophilic substitution . This compound reacts with different nucleophiles to form new compounds .Applications De Recherche Scientifique
c-KIT Inhibitors for Overcoming Imatinib Resistance
Thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors, which can help overcome Imatinib resistance . These inhibitors are particularly useful in the treatment of gastrointestinal stromal tumor (GIST). The derivative 6r, for example, is capable of strongly inhibiting a c-KIT V560G/D816V double mutant that is resistant to imatinib .
Phosphoinositide 3-Kinase Inhibitors
Thiazolo[5,4-b]pyridine derivatives have also been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors . The PI3K signaling pathway plays a crucial role in cell growth, survival, proliferation, and differentiation, making it an important target for tumor-targeted therapy .
Antioxidant Activity
Thiazolo[4,5-b]pyridines exhibit high antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
Thiazolo[4,5-b]pyridines have been developed for their antimicrobial properties . They can be used to inhibit the growth of or destroy harmful microorganisms.
Herbicidal Activity
Thiazolo[4,5-b]pyridines have been identified for their herbicidal activity . They can be used to control or kill unwanted plants.
Anti-inflammatory Activity
Thiazolo[4,5-b]pyridines have been developed for their anti-inflammatory properties . They can be used to reduce inflammation in the body.
Antifungal Activity
Thiazolo[4,5-b]pyridines have been identified for their antifungal properties . They can be used to treat fungal infections.
Antitumor Activity
Thiazolo[4,5-b]pyridines have been developed for their antitumor properties . They can be used in the treatment of various types of cancer.
Safety and Hazards
Orientations Futures
The future directions for “Thiazolo[4,5-c]pyridine, 7-bromo-” could involve further exploration of its versatility and selectivity towards aromatic nucleophilic substitution . Additionally, its potential use in the synthesis of panchromatic organic for dye sensitized solar cells (DSSCs) could be further explored .
Mécanisme D'action
Target of Action
7-Bromothiazolo[4,5-c]pyridine, also known as Thiazolo[4,5-c]pyridine, 7-bromo-, is a part of the thiazolo[4,5-b]pyridines class of organic compounds . These compounds have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
It’s known that these compounds can interact with a wide range of receptor targets , which may be crucial for their multifaceted pharmacological effects .
Result of Action
The molecular and cellular effects of 7-Bromothiazolo[4,5-c]pyridine’s action are likely to be diverse, given its broad spectrum of pharmacological activities . These activities suggest that the compound may induce changes at the cellular level that result in antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects .
Propriétés
IUPAC Name |
7-bromo-[1,3]thiazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIWWNXSTHMZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromothiazolo[4,5-c]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2859439.png)



![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2859447.png)

![N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2859450.png)
![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2859451.png)
![N-Methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2859453.png)

![methyl 4-({oxo[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]acetyl}amino)benzoate](/img/structure/B2859456.png)
![N-(2-chlorobenzyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2859457.png)